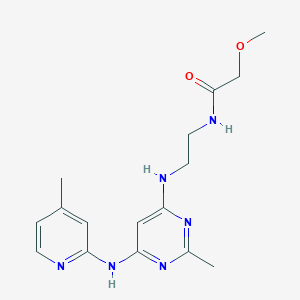

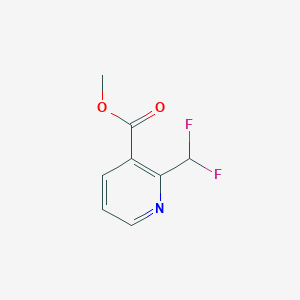

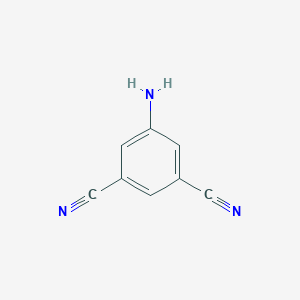

![molecular formula C14H10F3N3O3 B2529802 methyl 4-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}benzenecarboxylate CAS No. 318469-10-2](/img/structure/B2529802.png)

methyl 4-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}benzenecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, methyl 4-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}benzenecarboxylate, is a molecule that contains several functional groups and structural motifs that are common in medicinal chemistry and materials science. The pyrazole ring, a five-membered heterocycle containing nitrogen, is known for its presence in various biologically active compounds. The trifluoromethyl group is often used to increase the metabolic stability of pharmaceuticals, while the cyano group can be a point of reactivity for further chemical modifications. The methoxy and carboxylate ester functionalities are common in drug molecules, affecting solubility and bioavailability .

Synthesis Analysis

The synthesis of related pyrazole derivatives typically involves the reaction of diketones or similar precursors with hydrazines or other nitrogen sources. For instance, the synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide was achieved from para-methyl-acetophenone and ethyl trifluoroacetate . Similar strategies could be employed for the synthesis of the compound , with appropriate modifications to introduce the cyano and methoxy functionalities.

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as FT-IR, FT-Raman, and NMR are commonly used to determine the molecular structure of pyrazole derivatives. For example, the crystal structure of methyl 6-methyl-4-(benzoyloxymethyl)-2-oxo-2H-pyran-5-carboxylate was elucidated using X-ray crystallography . These techniques could be applied to determine the precise molecular geometry, conformation, and electronic structure of the target compound.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and coupling reactions. For instance, the coupling reaction between 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides led to the synthesis of novel pyrazole-carbonitrile derivatives . The cyano group in the target compound could similarly participate in reactions with nucleophiles or be transformed into other functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of electronegative groups like trifluoromethyl and cyano can affect the compound's polarity and electronic properties. Computational methods, such as Density Functional Theory (DFT), can predict properties like dipole moment, hyperpolarizability, and molecular electrostatic potential, as demonstrated for related compounds . These predictions can be complemented with experimental measurements to provide a comprehensive profile of the compound's properties.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Heterocyclic Chemistry

- Synthesis of Heterocycles : Derivatives of the compound serve as valuable building blocks for synthesizing a diverse array of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Such compounds are crucial for developing new materials and pharmaceuticals due to their complex structures and potential biological activities (Gomaa & Ali, 2020).

Medicinal Chemistry and Drug Discovery

- Anticancer Agents : The Knoevenagel condensation, involving carbonyl functionalities and active methylenes, has been utilized to generate libraries of compounds, including those derived from methyl 4-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}benzenecarboxylate. Such reactions have led to the discovery of numerous molecules with significant anticancer activities, demonstrating the compound’s importance in the synthesis of pharmacologically relevant entities (Tokala, Bora, & Shankaraiah, 2022).

Supramolecular Chemistry and Material Science

- Supramolecular Assemblies : Benzene-1,3,5-tricarboxamides (BTAs), related structurally to the compound , have shown significant utility in forming supramolecular structures. These structures are stabilized by hydrogen bonding and have applications ranging from nanotechnology to polymer processing. The versatile nature of BTAs underscores the potential of related compounds in creating novel materials with specific functionalities (Cantekin, de Greef, & Palmans, 2012).

Green Chemistry and Sustainable Processes

- Methane Conversion : In the context of converting methane to more valuable hydrocarbons, the catalytic methylation of aromatics presents a new pathway. Research involving similar compounds has explored the use of oxygen as a stoichiometric reactant for benzene methylation with methane over zeolite catalysts. This process, termed "oxidative methylation," highlights the role of such compounds in facilitating environmentally friendly chemical conversions (Adebajo, 2007).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 4-[4-cyano-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3N3O3/c1-20-12(10(7-18)11(19-20)14(15,16)17)23-9-5-3-8(4-6-9)13(21)22-2/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPQTERVKZPWOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C#N)OC2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

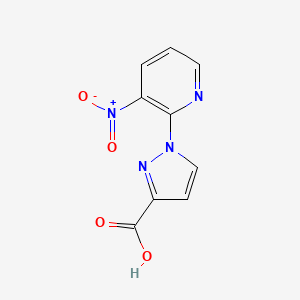

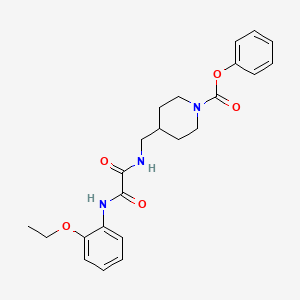

![N-(4-acetamidophenyl)-2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2529723.png)

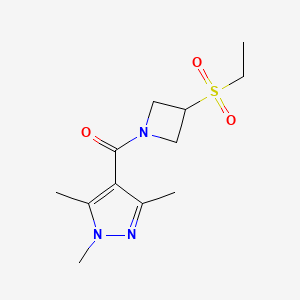

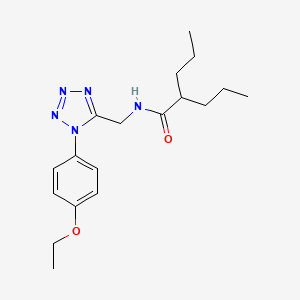

![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 3-methylbenzenecarboxylate](/img/structure/B2529726.png)

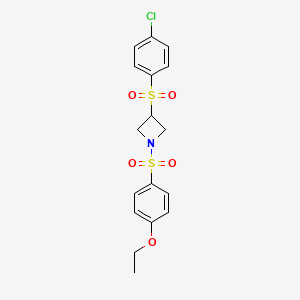

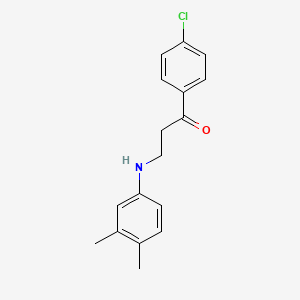

![6-(4-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529732.png)

![6-(4-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529733.png)